Ethyl 1,4-benzodioxin-2-carboxylate

Organic Synthesis Reaction Yield Optimization 1,4-Benzodioxine Chemistry

Ethyl 1,4-benzodioxin-2-carboxylate (CAS 63881-51-6, C11H10O4, MW 206.19) is a heterocyclic compound characterized by a 1,4-benzodioxine core with an ethyl ester substituent at the 2-position. This unsaturated bicyclic scaffold is structurally and functionally distinct from its saturated 2,3-dihydro analog (CAS 4739-94-0), which possesses a fully saturated dioxane ring and a chiral center at C-2.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 63881-51-6
Cat. No. B6317330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4-benzodioxin-2-carboxylate
CAS63881-51-6
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=CC=CC=C2O1
InChIInChI=1S/C11H10O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-7H,2H2,1H3
InChIKeyHYAIFRZTFJBMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4-benzodioxin-2-carboxylate (63881-51-6): Structure, Identity, and Procurement-Relevant Characteristics


Ethyl 1,4-benzodioxin-2-carboxylate (CAS 63881-51-6, C11H10O4, MW 206.19) is a heterocyclic compound characterized by a 1,4-benzodioxine core with an ethyl ester substituent at the 2-position. This unsaturated bicyclic scaffold is structurally and functionally distinct from its saturated 2,3-dihydro analog (CAS 4739-94-0), which possesses a fully saturated dioxane ring and a chiral center at C-2 [1]. The compound is listed in authoritative databases including PubChem (CID 10987416) and ChemSpider (ID 9162613) and is commercially available from reputable vendors such as Sigma-Aldrich as an AldrichCPR product .

Why Generic Substitution of Ethyl 1,4-Benzodioxin-2-carboxylate Fails: Critical Differentiation from Analogs and In-Class Compounds


Procurement of Ethyl 1,4-benzodioxin-2-carboxylate (CAS 63881-51-6) cannot be interchanged with its saturated analog Ethyl 1,4-benzodioxan-2-carboxylate (CAS 4739-94-0) or other 1,4-benzodioxin derivatives without compromising experimental or regulatory outcomes. The target compound's unsaturated 1,4-benzodioxine core, featuring a double bond between C2 and C3, confers distinct electronic properties, reactivity, and biological behavior compared to the saturated 2,3-dihydro analogs, which contain a chiral center at C-2 [1]. Substituting the unsaturated form with the saturated analog in synthetic pathways can alter reaction kinetics, product profiles, and downstream impurity signatures. Furthermore, in regulated pharmaceutical applications, substitution without proper qualification can lead to non-compliance with pharmacopeial impurity specifications, as the compound is a designated impurity reference standard for Doxazosin [2].

Quantitative Differentiation Guide for Ethyl 1,4-Benzodioxin-2-carboxylate: Evidence-Based Comparison Against Key Comparators


Synthetic Yield Comparison: Ethyl 1,4-Benzodioxin-2-carboxylate via Dehalogenation of Dibromo Precursor

Ethyl 1,4-benzodioxin-2-carboxylate is synthesized from ethyl 2,3-dibromo-1,4-benzodioxin-2-carboxylate via dehalogenation with sodium iodide in anhydrous acetone, achieving an isolated yield of 85% after chromatographic purification . This represents a robust and reproducible synthetic route for generating the unsaturated benzodioxine scaffold, providing a reliable benchmark for process chemists. While a direct head-to-head yield comparison with alternative synthetic routes (e.g., one-pot cyclization using polyphosphoric acid or copper(II) triflate catalysis) is not available in the same study, the reported 85% yield serves as a baseline for evaluating synthetic efficiency and purity when considering procurement versus in-house synthesis [1].

Organic Synthesis Reaction Yield Optimization 1,4-Benzodioxine Chemistry

Regulatory and Analytical Differentiation: Designated Impurity Reference Standard for Doxazosin

Ethyl 1,4-benzodioxin-2-carboxylate (CAS 63881-51-6) is explicitly designated and supplied as 'Doxazosin Impurity 10' or 'Doxazosin Related Compound' for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for the α1-adrenergic blocker Doxazosin [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be used for Abbreviated New Drug Applications (ANDA) and during commercial production [1]. In contrast, its saturated analog Ethyl 1,4-benzodioxan-2-carboxylate (CAS 4739-94-0) serves as a key synthetic intermediate for the active pharmaceutical ingredient (API) itself, not as a designated impurity marker [2]. This functional distinction—impurity standard versus API intermediate—dictates entirely different procurement, handling, and documentation requirements in regulated environments.

Pharmaceutical Analysis Impurity Profiling Reference Standards Regulatory Compliance

Calcium Antagonist Activity of 1,4-Benzodioxin Derivatives: Class-Level Evidence Supporting Scaffold Selection

A series of novel compounds containing the 1,4-benzodioxin subunit were synthesized and evaluated for calcium antagonist activity, demonstrating that this scaffold is representative of a new class of calcium channel antagonists [1]. While quantitative IC50 or Ki values for the specific target compound Ethyl 1,4-benzodioxin-2-carboxylate were not reported, the study explicitly notes that 'biological differences were seen between the different modifications applied' to the benzodioxin core, confirming that subtle structural changes within this class translate into measurable differences in biological activity [1]. This class-level evidence provides a strong rationale for selecting the unsaturated benzodioxine scaffold over saturated analogs when exploring novel calcium antagonist chemotypes, as the electronic and conformational properties conferred by the C2-C3 double bond may influence target engagement.

Calcium Channel Antagonists Medicinal Chemistry Cardiovascular Pharmacology Structure-Activity Relationship

Ethyl 1,4-Benzodioxin-2-carboxylate: Prioritized Research and Industrial Application Scenarios Based on Differentiated Evidence


Pharmaceutical Quality Control: Reference Standard for Doxazosin Impurity Profiling and Regulatory Submissions

For analytical chemists and quality control professionals in pharmaceutical manufacturing, Ethyl 1,4-benzodioxin-2-carboxylate is a designated impurity reference standard (Doxazosin Impurity 10) [1]. Its procurement is non-negotiable for accurate method development, validation, and routine QC testing to ensure Doxazosin drug substance and finished product comply with pharmacopeial specifications (USP/EP) and regulatory filing requirements (ANDA, DMF). Substitution with the saturated analog (CAS 4739-94-0) is inappropriate, as it is an API intermediate, not a qualified impurity marker.

Organic Synthesis: Starting Material or Intermediate for Constructing Unsaturated 1,4-Benzodioxine Scaffolds

Medicinal and process chemists requiring an unsaturated 1,4-benzodioxine core can procure this compound as a building block or benchmark its 85% reported synthetic yield from dibromo precursor [1] when evaluating in-house synthetic routes. The unsaturated double bond provides a handle for further functionalization (e.g., epoxidation, dihydroxylation, cycloaddition) that is inaccessible with the saturated 2,3-dihydro analog, enabling access to a distinct chemical space for library synthesis.

Medicinal Chemistry: Scaffold for Novel Calcium Channel Antagonist Discovery Programs

For medicinal chemistry teams exploring new chemotypes for calcium channel modulation, the 1,4-benzodioxin scaffold has demonstrated calcium antagonist activity and is representative of a novel series [1]. Procuring the core ethyl ester derivative allows for rapid derivatization and exploration of structure-activity relationships (SAR) around the unsaturated benzodioxine nucleus, which may confer distinct pharmacological properties compared to saturated or differently substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1,4-benzodioxin-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.